molecular formula C10H8BrNO2S B13523438 3-Bromonaphthalene-1-sulfonamide

3-Bromonaphthalene-1-sulfonamide

Cat. No.: B13523438
M. Wt: 286.15 g/mol
InChI Key: NUAVINNNRWFAKT-UHFFFAOYSA-N
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Description

3-Bromonaphthalene-1-sulfonamide is an organosulfur compound that features a bromine atom and a sulfonamide group attached to a naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromonaphthalene-1-sulfonamide typically involves the bromination of naphthalene followed by sulfonamide formation. One common method is the photobromination of naphthalene using molecular bromine in the presence of a solvent like carbon tetrachloride (CCl4) under irradiation . The resulting bromonaphthalene can then be reacted with sulfonamide precursors to form the desired compound.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and sulfonamide formation processes. These methods are optimized for high yield and purity, utilizing efficient reaction conditions and purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromonaphthalene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used for nucleophilic substitution reactions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are used for these reactions.

Major Products Formed:

Scientific Research Applications

3-Bromonaphthalene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 3-Bromonaphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can mimic the structure of certain biological molecules, allowing it to inhibit or modulate specific enzymatic activities. This property makes it a valuable tool in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

    Sulfonamides: Compounds with similar sulfonamide groups but different aromatic or aliphatic backbones.

    Bromonaphthalenes: Compounds with bromine atoms attached to naphthalene rings but lacking the sulfonamide group.

Properties

Molecular Formula

C10H8BrNO2S

Molecular Weight

286.15 g/mol

IUPAC Name

3-bromonaphthalene-1-sulfonamide

InChI

InChI=1S/C10H8BrNO2S/c11-8-5-7-3-1-2-4-9(7)10(6-8)15(12,13)14/h1-6H,(H2,12,13,14)

InChI Key

NUAVINNNRWFAKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2S(=O)(=O)N)Br

Origin of Product

United States

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